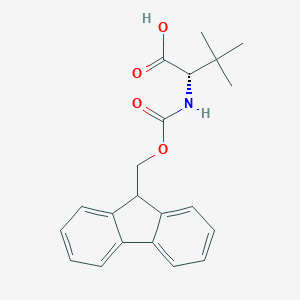

Fmoc-Tle-OH

Overview

Description

Fmoc-Tle-OH (Fmoc-α-tert-butylglycine) is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The compound consists of a tert-butylglycine (Tle) backbone with an Fmoc (9-fluorenylmethyloxycarbonyl) group protecting the α-amino group. The tert-butyl side chain introduces significant steric hindrance, which can influence peptide conformation, stability, and solubility .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Fmoc-Tle-OH typically involves the following steps:

Synthesis of tert-leucine precursor: The initial step involves synthesizing the tert-leucine precursor using appropriate starting materials.

Introduction of the Fmoc group: The tert-leucine precursor is then reacted with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) to introduce the Fmoc protecting group.

Purification and Crystallization: The final product is purified and crystallized using suitable solvents to obtain this compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Fmoc-Tle-OH undergoes various chemical reactions, including:

Substitution Reactions: The Fmoc group can be introduced or removed through substitution reactions.

Coupling Reactions: this compound is commonly used in peptide synthesis, where it undergoes coupling reactions with other amino acids to form peptide bonds.

Common Reagents and Conditions:

Fmoc-Cl: Used to introduce the Fmoc group.

Piperidine: Used for the removal of the Fmoc group during peptide synthesis.

Dicyclohexylcarbodiimide (DCC): Used as a coupling reagent in peptide synthesis.

Major Products Formed:

Scientific Research Applications

Chemistry:

Peptide Synthesis: Fmoc-Tle-OH is widely used in solid-phase peptide synthesis (SPPS) to protect the amino group of amino acids during the synthesis process.

Biology:

Protein Engineering: It is used in the synthesis of peptides and proteins with specific sequences for studying protein structure and function.

Medicine:

Drug Development: this compound is used in the synthesis of peptide-based drugs and therapeutic agents.

Industry:

Mechanism of Action

Mechanism: The primary role of Fmoc-Tle-OH is to serve as a protecting group for the amino group of amino acids during peptide synthesis. The Fmoc group is introduced to the amino group, protecting it from unwanted reactions. During the synthesis process, the Fmoc group can be selectively removed using a base like piperidine, allowing the amino group to participate in peptide bond formation .

Molecular Targets and Pathways: The Fmoc group targets the amino group of amino acids, protecting it during the synthesis process. The removal of the Fmoc group is facilitated by the formation of a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Comparison with Similar Compounds

Key Features :

- Steric Bulk : The tert-butyl group imposes spatial constraints, making Fmoc-Tle-OH useful for stabilizing β-turns or preventing aggregation in hydrophobic peptide sequences .

- SPPS Compatibility : this compound is compatible with standard SPPS protocols but often requires optimized coupling conditions due to steric hindrance. highlights its use in excess (4.4–5.0 equivalents) to achieve efficient coupling .

- Applications : It is employed in bioactive peptides, activity-based probes (e.g., for SARS-CoV-2 main protease studies), and glycopeptide analogs .

The following table compares this compound with structurally or functionally analogous Fmoc-protected amino acids:

Structural and Functional Analysis

Steric Hindrance: this compound’s tert-butyl group creates more steric bulk than Fmoc-Val-OH (isobutyl) or Fmoc-Phe(4-NO2)-OH (linear side chain). This necessitates higher coupling reagent equivalents (e.g., HATU) and prolonged reaction times compared to less hindered residues like valine . In contrast, Fmoc-Arg(Pbf)-OH requires specialized activation (e.g., DIC/HOBt/DMAP) due to the bulky Pbf group on its guanidine side chain .

Coupling Efficiency :

- This compound and Fmoc-Arg(Pbf)-OH both exhibit reduced coupling efficiency under standard conditions. and report coupling yields >90% only with optimized protocols (e.g., excess reagents, elevated temperatures) .

- Linear side-chain residues like Fmoc-Val-OH achieve >95% coupling yields with minimal excess (2.5 eq.) .

Solubility: this compound’s hydrophobicity enhances solubility in organic solvents (DMF, DCM), whereas polar residues like Fmoc-Arg(Pbf)-OH require DMA or NMP for dissolution . Fmoc-Phe(4-NO2)-OH’s nitro group reduces solubility in aqueous buffers, limiting its use in biological assays without solubilizing agents .

Applications :

- This compound : Preferred for stabilizing rigid peptide structures (e.g., β-sheets) and designing protease-resistant probes .

- Fmoc-Tyr(tBu)-OH : Used in phosphopeptide mimics due to its acid-labile tert-butyl protection .

- Fmoc-Arg(Pbf)-OH : Critical for synthesizing arginine-rich motifs in cell-penetrating or antimicrobial peptides .

Research Findings and Challenges

- Steric Effects on Peptide Folding : Studies using this compound in neurotensin analogs demonstrate its ability to stabilize helical conformations, whereas Fmoc-Val-OH favors disordered structures .

- Probe Design : In SARS-CoV-2 protease probes, this compound’s bulk prevents steric clashes with the enzyme’s active site, enhancing binding specificity .

- Challenges : High steric hindrance in this compound can lead to incomplete deprotection or aggregation in multi-Tle sequences, requiring iterative optimization .

Biological Activity

Fmoc-Tle-OH, or 9-fluorenylmethoxycarbonyl-threonine, is an amino acid derivative utilized primarily in peptide synthesis. The compound features a bulky Fmoc protecting group that enhances its stability and influences the biological activity of peptides into which it is incorporated. This article explores the biological activities associated with this compound, including its role in peptide interactions, synthesis methodologies, and potential applications in medicinal chemistry.

This compound is characterized by its unique steric properties due to the presence of the Fmoc group. This steric hindrance can affect the conformation and stability of peptides, thereby influencing their biological interactions. The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient incorporation of this amino acid into various peptide sequences.

Synthesis Methods

Several methods have been reported for synthesizing this compound:

- Solid-Phase Peptide Synthesis (SPPS) : Utilizes Fmoc chemistry for sequential addition of amino acids.

- Coupling Reagents : Common reagents include HBTU and HOBt, which facilitate the formation of peptide bonds under mild conditions.

- Deprotection : The Fmoc group can be removed using piperidine, allowing for subsequent reactions.

Biological Activity

The biological activity of this compound is largely determined by its incorporation into peptides. Peptides containing threonine residues are known to play critical roles in various biological processes, including:

- Signaling Pathways : Threonine residues are often involved in phosphorylation events that regulate cellular signaling.

- Structural Components : Peptides with threonine contribute to the structural integrity of proteins.

Influence on Peptide Properties

The incorporation of this compound into peptides can enhance their stability and specificity towards biological targets. Studies have shown that peptides synthesized with this compound exhibit altered binding affinities to receptors or enzymes compared to those without this modification .

Case Studies

- Antimicrobial Activity : Research has indicated that peptides containing threonine derivatives can exhibit antimicrobial properties. For instance, studies on derivatives similar to this compound have shown promising results against various bacterial strains.

- Anticancer Properties : Peptides synthesized with this compound have been evaluated for their anticancer effects. In vitro studies demonstrated that these peptides could induce apoptosis in cancer cell lines, suggesting potential therapeutic applications.

- Neurotensin Analog Studies : In a study involving neurotensin analogs, the incorporation of threonine derivatives was shown to affect binding affinity and internalization in cancer models, highlighting the importance of amino acid selection in drug design .

Comparative Analysis

The following table summarizes some key compounds related to this compound and their unique features:

| Compound Name | Structure/Properties | Unique Features |

|---|---|---|

| Fmoc-Threonine | Standard threonine with an Fmoc group | Commonly used in peptide synthesis |

| Acetyl-Threonine | Threonine with an acetyl group | Less sterically hindered than Fmoc derivatives |

| Boc-Threonine | Threonine with a tert-butyloxycarbonyl group | Different protection strategy affecting reactivity |

| Tle (Thio-Lys) | A threonine analog with sulfur substitution | Unique properties due to sulfur presence |

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing Fmoc-Tle-OH with high yield and purity?

- Methodological Answer : Use a stepwise solid-phase peptide synthesis (SPPS) approach under Fmoc chemistry protocols. Optimize coupling efficiency by selecting solvents like DMF or NMP and activating agents such as HBTU or HATU. Monitor reaction completion via Kaiser test or TLC. Post-synthesis, purify via reverse-phase HPLC using a C18 column and a gradient of acetonitrile/water with 0.1% TFA. Confirm purity (>95%) using analytical HPLC and characterize via H/C NMR and mass spectrometry .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR : Analyze H (δ 7.3–7.8 ppm for Fmoc aromatic protons) and C (δ 155–170 ppm for carbonyl groups) spectra to confirm tert-leucine backbone and Fmoc protection.

- Mass Spectrometry : Use ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H] for CHNO).

- HPLC : Validate purity with retention time alignment against certified reference standards (e.g., USP/EP guidelines) .

Q. What precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow CLP and REACH safety guidelines:

- Use PPE (nitrile gloves, lab coat, goggles) to avoid dermal/ocular exposure.

- Work in a fume hood to prevent inhalation of fine powders.

- Store desiccated at –20°C to prevent degradation. Document MSDS compliance and emergency protocols for spills or exposure .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity of this compound during synthesis?

- Methodological Answer : Employ chiral auxiliaries or asymmetric catalytic methods, such as Evans oxazolidinones or Jacobsen epoxidation. Validate enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) or polarimetry. Cross-reference with X-ray crystallography for absolute configuration confirmation .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Perform multi-technique validation:

- Compare NMR data with computational predictions (e.g., DFT calculations using Gaussian09).

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Re-examine synthetic pathways for potential side reactions (e.g., racemization during deprotection) .

Q. How can this compound be integrated into peptide design to study steric effects in protein-ligand interactions?

- Methodological Answer : Incorporate this compound at strategic positions in peptide sequences to evaluate steric hindrance. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity changes. Compare with control peptides containing natural leucine or valine residues .

Q. What computational tools validate the conformational stability of this compound in peptide backbones?

- Methodological Answer : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to analyze backbone torsion angles (φ/ψ) and steric clashes. Use quantum mechanical calculations (e.g., DFT) to assess energy barriers for rotameric states. Validate against experimental CD spectra or X-ray data .

Q. How do researchers design controlled experiments to assess this compound’s impact on peptide aggregation kinetics?

- Methodological Answer : Use thioflavin T (ThT) fluorescence assays or TEM imaging to monitor aggregation. Compare peptides synthesized with this compound versus non-bulky analogs under identical buffer conditions (pH, ionic strength). Apply statistical models (e.g., ANOVA) to quantify significance .

Q. Methodological Frameworks

Q. What FINER criteria apply when formulating hypotheses about this compound’s role in peptide therapeutics?

- Methodological Answer : Ensure hypotheses are:

- Feasible : Access to SPPS infrastructure and analytical tools.

- Novel : Investigating unexplored steric effects in peptide-drug conjugates.

- Ethical : Compliance with biosafety protocols for therapeutic peptides.

- Relevant : Addressing challenges in targeted drug delivery .

Q. How can the PICOT framework structure a study on this compound’s stability under varying pH conditions?

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-21(2,3)18(19(23)24)22-20(25)26-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17-18H,12H2,1-3H3,(H,22,25)(H,23,24)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZOHGJIGTNUNNC-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70359658 | |

| Record name | Fmoc-L-tert-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132684-60-7 | |

| Record name | Fmoc-L-tert-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.